(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.51. The purity is usually 95%.
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Mechanism of Action
Based on the structural features of the compound, it can be inferred that it belongs to the class of pyrido[1,2-a]pyrimidin-4-ones . Compounds in this class have been reported to exhibit diverse biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition .
Biological Activity
(Z)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thioxothiazolidin core fused with a pyrido[1,2-a]pyrimidine moiety. Its molecular formula is C19H20N4O3S2, and it features multiple functional groups that contribute to its biological activities. The presence of the morpholino group enhances its solubility and bioavailability.
Anti-inflammatory Activity
Recent studies have shown that compounds related to thiazolidinones exhibit significant anti-inflammatory effects. For instance, the compound was evaluated for its inhibitory activity against cyclooxygenase enzymes (COX) which play a crucial role in inflammation. A related study found that derivatives with similar scaffolds demonstrated IC50 values ranging from 0.66 to 2.04 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .
Table 1: COX Inhibition Data
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
(Z)-5-Morpholino | 0.72 | 2.33 |
Celecoxib | 0.89 | 3.00 |
Anticancer Activity
The thiazolidinone derivatives have also been investigated for their anticancer properties. Research has indicated that these compounds can inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that certain thiazolidinone derivatives exhibited cytotoxic effects on breast cancer cells with IC50 values significantly lower than those of conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of related thiazolidinone compounds has been documented extensively. These compounds have shown activity against both gram-positive and gram-negative bacteria, with some derivatives exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Data
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Thiazolidinone A | 12 | Staphylococcus aureus |
Thiazolidinone B | 25 | Escherichia coli |
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of the compound resulted in significant reduction in inflammation markers following induced arthritis models. The results indicated a decrease in edema and pain response, validating its potential as an anti-inflammatory agent.
- Structure-Activity Relationship (SAR) : Analysis of various derivatives has revealed that modifications at the morpholino position significantly affect biological activity. For instance, substituents that enhance lipophilicity generally increase potency against cancer cell lines while maintaining selectivity towards COX-II over COX-I.
Properties
IUPAC Name |
(5Z)-5-[(2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-2-6-23-18(25)14(28-19(23)27)12-13-16(21-8-10-26-11-9-21)20-15-5-3-4-7-22(15)17(13)24/h3-5,7,12H,2,6,8-11H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNXEQCGAOUKGK-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCOCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
378757-01-8 |
Source
|
Record name | 378757-01-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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